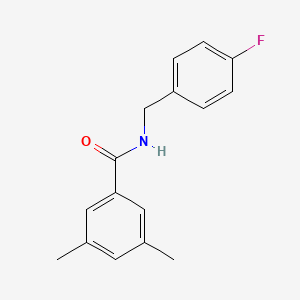

N-(4-fluorobenzyl)-3,5-dimethylbenzamide

Beschreibung

N-(4-fluorobenzyl)-3,5-dimethylbenzamide is a benzamide derivative characterized by a 3,5-dimethylbenzoyl group linked to a 4-fluorobenzylamine moiety. This compound is part of a broader class of benzamides studied for their biological activities, particularly as histone deacetylase (HDAC) inhibitors and chemotherapeutic adjuvants . Its structure combines hydrophobic methyl groups with a polar fluorinated aromatic ring, which may enhance binding affinity to specific enzyme pockets or improve pharmacokinetic properties like solubility and metabolic stability.

Eigenschaften

IUPAC Name |

N-[(4-fluorophenyl)methyl]-3,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO/c1-11-7-12(2)9-14(8-11)16(19)18-10-13-3-5-15(17)6-4-13/h3-9H,10H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCRPGMFZBLBQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCC2=CC=C(C=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

LMK-235 (N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide): Features a hydroxamic acid side chain instead of the 4-fluorobenzyl group. This modification confers HDAC4/5 selectivity, critical for targeting cancer cells .

N-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-N-(4-(hydroxycarbamoyl)benzyl)-3,5-dimethylbenzamide (2m): Contains a hydroxamic acid moiety and a 4-fluorobenzyl group, enhancing HDAC inhibitory activity (IC₅₀ values in the nanomolar range) .

N-(4-hydroxybiphenyl-3-ylcarbamothioyl)-3,5-dimethylbenzamide : Substitutes the fluorobenzyl group with a thiourea-linked hydroxybiphenyl, altering solubility and target specificity (e.g., PIP3 antagonism) .

Physical and Chemical Properties

Notes:

- The fluorobenzyl group in N-(4-fluorobenzyl)-3,5-dimethylbenzamide likely improves membrane permeability compared to non-fluorinated analogues .

- Hydroxamic acid derivatives (e.g., LMK-235, 2m) exhibit lower melting points due to hydrogen bonding interactions .

Selectivity and Toxicity

- Selectivity : Fluorine substitution minimizes metabolic degradation (e.g., cytochrome P450 interactions) compared to chlorinated derivatives like diflubenzuron .

- Toxicity: Hydroxamic acid-containing compounds (e.g., LMK-235) may cause hematological toxicity, whereas non-hydroxamate benzamides (e.g., N-(4-fluorobenzyl)-3,5-dimethylbenzamide) are better tolerated in vivo .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.